2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide
CAS No.:
Cat. No.: VC14776334
Molecular Formula: C17H18N4O
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | 2,2-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C17H18N4O/c1-17(2,3)16(22)19-12-6-7-13-14(9-12)21-15(20-13)11-5-4-8-18-10-11/h4-10H,1-3H3,(H,19,22)(H,20,21) |
| Standard InChI Key | SPFJNCSVCHDCHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |
Introduction
2,2-Dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzimidazole moiety linked to a pyridine ring, along with a dimethyl group at the 2-position of the propanamide chain. The molecular formula of this compound is C17H18N4O, with a molecular weight of 294.35 g/mol .
Synthesis
The synthesis of 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions to maximize yield and purity. Common methods include condensation reactions and coupling reactions, often carried out in solvents like dimethylformamide or dimethyl sulfoxide.
Biological Activities and Potential Applications
Compounds featuring benzimidazole and pyridine moieties often exhibit significant biological activities, including antifungal, anticancer, and antimicrobial properties. The unique combination of these functionalities in 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide positions it as a potential candidate for both medicinal and agricultural applications.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Anticancer | Oncology |
| Antifungal | Fungal infection treatment |
Interaction Studies
Understanding how 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide interacts with biological systems is crucial for advancing its clinical applications. Interaction studies involve analyzing the compound's effects on specific molecular targets and pathways, which can provide insights into its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural characteristics with 2,2-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide. For example, 2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide also features a benzimidazole and pyridine structure but with dichloro substitutions, enhancing its biological activity in oncology. Another compound, 2-[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]-5-pyridin-3-yl-1,3,4-oxadiazole, incorporates an oxadiazole ring, which may confer different pharmacological properties .
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Simple benzimidazole | Antifungal, anticancer |
| Pyridine derivatives | Various pyridine structures | Antimicrobial |
| Benzamide derivatives | Benzamide-based structures | Analgesic, anti-inflammatory |
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